(Z)-Dehydro Cilnidipine
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Overview
Description
Cilnidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It acts on both N- and L-type calcium channels . It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995 .
Molecular Structure Analysis
Cilnidipine has a molecular formula of C27H28N2O7 and an average molecular weight of 492.528 . The specific molecular structure of “(Z)-Dehydro Cilnidipine” is not provided in the retrieved sources.
Chemical Reactions Analysis
Cilnidipine is a calcium channel blocker that inhibits the cellular influx of calcium and causes vasodilation . The specific chemical reactions involving “(Z)-Dehydro Cilnidipine” are not detailed in the retrieved sources.
Physical And Chemical Properties Analysis
Cilnidipine is a yellow crystalline solid that is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), water (≤ 2 mg/ml), and methanol . The specific physical and chemical properties of “(Z)-Dehydro Cilnidipine” are not provided in the retrieved sources.
Scientific Research Applications
Analytical Methods and Drug Combinations
Cilnidipine has been highlighted for its role in combination drug therapies and analytical method development. A novel UV spectrophotometric method was developed for the simultaneous estimation of Cilnidipine and Olmesartan, showcasing the drug's role in hypertension treatment and highlighting the cost-effective analytical approaches for drug estimation in pharmaceutical forms (Sawant, Nazareth, & Vernekar, 2022). Similarly, an investigative review for pharmaceutical analysis emphasizes the analytical methodologies used for cilnidipine in various forms, underscoring its significance in hypertension and heart disease management and the prevalent use of HPLC and UV/Vis-spectrophotometry for its analysis (Chaudhari & Shirkhedkar, 2020).
Pharmacology and Cardiovascular Implications
The pharmacological review of N-type Ca2+ channels in the cardiovascular system highlights the dual antagonistic action of cilnidipine on both L-type and N-type Ca2+ channels, presenting a new therapeutic target in cardiovascular diseases (Uneyama et al., 1999). This dual action suggests cilnidipine’s potential for broader cardiovascular applications.
Analytical Reviews and Method Developments
Comprehensive reviews on analytical methods of cilnidipine, including its combinations, elaborate on the need for specific, sensitive analytical techniques for new drugs. These reviews demonstrate the versatility of cilnidipine in pharmaceutical analysis and its implications in improving drug safety and effectiveness through sophisticated analytical methodologies (Mishra, Mishra, & Mehta, 2022).
Future Directions
properties
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPFIMQINDZDT-FLIBITNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Dehydro Cilnidipine |
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